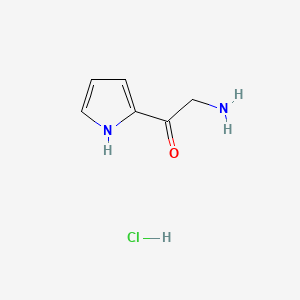
3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)prop-2-yn-1-amine hydrochloride (3-CPPA) is an important synthetic intermediate used in the manufacture of pharmaceuticals, agricultural chemicals, and other industrial products. It is an organochlorine compound with a molecular weight of 219.64 g/mol and a melting point of 115-116 °C. 3-CPPA is a colorless crystalline solid that is soluble in polar organic solvents such as ethanol and acetone.
Wirkmechanismus
3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride acts as an electrophile in organic reactions. It reacts with nucleophiles, such as alcohols and amines, to form substituted phenylprop-2-yn-1-amines. In addition, 3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride can be used to form esters, amides, and other derivatives.
Biochemical and Physiological Effects
3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride has been studied for its biochemical and physiological effects. Studies have shown that 3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride is rapidly metabolized in the liver and excreted in the urine. It has also been shown to have a low acute toxicity in rats and mice. In addition, 3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride has been shown to have no mutagenic effects in bacterial tests.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound and has a low melting point, making it easy to handle and store. It is also soluble in polar organic solvents, making it easy to work with in organic synthesis. However, 3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride is not a very reactive compound and can be difficult to work with in some reactions. In addition, 3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride is a relatively expensive compound, making it difficult to use in large scale experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride. One potential area of research is the development of new synthetic routes for the synthesis of 3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride. Additionally, further research could be conducted to explore the biochemical and physiological effects of 3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride. Finally, research could be conducted to explore the potential uses of 3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride in the production of pharmaceuticals, agricultural chemicals, and other industrial products.
Synthesemethoden
3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride can be synthesized by a two-step process. The first step involves the reaction of 3-chlorobenzene with ethylmagnesium bromide to form 3-chlorobenzene-1-ethanol. This reaction is carried out in the presence of a base, such as potassium hydroxide, and a catalyst, such as zinc chloride. The second step involves the reaction of 3-chlorobenzene-1-ethanol with hydrochloric acid to form 3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as zinc chloride.
Wissenschaftliche Forschungsanwendungen
3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride has a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a reactant in the production of pharmaceuticals and agricultural chemicals, and as a building block in the synthesis of heterocyclic compounds. It has also been used in the synthesis of polymers, dyes, and other materials. In addition, 3-(3-chlorophenyl)prop-2-yn-1-amine hydrochloride has been used in the synthesis of polyurethanes, polyesters, and other polymers.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)prop-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN.ClH/c10-9-5-1-3-8(7-9)4-2-6-11;/h1,3,5,7H,6,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKIADLGFLDXCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C#CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol dihydrochloride](/img/structure/B6609412.png)
![1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride](/img/structure/B6609424.png)


![3-(2-aminoethyl)-7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one dihydrochloride](/img/structure/B6609439.png)






![methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B6609493.png)
